REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10].[C:13]([C:17]1[N:22]=[C:21]([NH2:23])[CH:20]=[CH:19][CH:18]=1)([CH3:16])([CH3:15])[CH3:14]>C(#N)C>[C:13]([C:17]1[N:22]=[C:21]([NH:23][C:2]2[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=2[C:9]([O:11][CH3:12])=[O:10])[CH:20]=[CH:19][CH:18]=1)([CH3:16])([CH3:14])[CH3:15]
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Name
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|
Quantity
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0.69 g
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Type
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reactant
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Smiles
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ClC1=C(N=NC(=C1)Cl)C(=O)OC
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=CC(=N1)N
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was cooled
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Type
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CONCENTRATION
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Details
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concentrated onto silica
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Type
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CUSTOM
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Details
|
purified by chromatography (silica, 80 g, 0-20% acetone in dichloromethane, 40 min)
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Duration
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40 min
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC(=N1)NC1=C(N=NC(=C1)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.16 mmol | |
AMOUNT: MASS | 372 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |